(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Muscarinic M1 receptor antagonist TAN1251 alkaloid total synthesis Stereochemical configuration–activity relationship

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride (CAS 887470-87-3) is the dihydrochloride salt of a chiral, bridged bicyclic diamine with the 1,4-diazabicyclo[3.2.1]octane scaffold. This scaffold constitutes the core framework of the TAN1251 family of alkaloids—potent and selective muscarinic M1 receptor antagonists isolated from Penicillium thomii.

Molecular Formula C6H14Cl2N2
Molecular Weight 185.09 g/mol
CAS No. 887470-87-3
Cat. No. B1404377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
CAS887470-87-3
Molecular FormulaC6H14Cl2N2
Molecular Weight185.09 g/mol
Structural Identifiers
SMILESC1CN2CCNC1C2.Cl.Cl
InChIInChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m0../s1
InChIKeyCTBNEKSAJTWOFM-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride (CAS 887470-87-3): Chiral Bicyclic Diamine Building Block for Muscarinic and Nicotinic Receptor Programs


(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride (CAS 887470-87-3) is the dihydrochloride salt of a chiral, bridged bicyclic diamine with the 1,4-diazabicyclo[3.2.1]octane scaffold. This scaffold constitutes the core framework of the TAN1251 family of alkaloids—potent and selective muscarinic M1 receptor antagonists isolated from Penicillium thomii [1]. The compound is employed as a stereochemically defined synthetic intermediate in medicinal chemistry programs targeting muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). Its (1S,5S) absolute configuration is critical because it matches the stereochemistry of the naturally occurring (−)-TAN1251 alkaloids; use of the (1R,5R) enantiomer or racemic mixture would lead to the unnatural enantiomeric series for which no comparable biological activity has been reported .

Workflow
Chiral bicyclic diamine building block for TAN1251 alkaloid synthesis
Stereochemistry
(1S,5S) configuration matches natural (−)-TAN1251 series
Target Program
Muscarinic and nicotinic acetylcholine receptor research

Why Racemic or Enantiomeric Substitution of (1S,5S)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride Is Inadmissible


The 1,4-diazabicyclo[3.2.1]octane scaffold is available from commercial suppliers in at least three stereochemical forms: the (1S,5S)-dihydrochloride (CAS 887470-87-3), the (1R,5R)-dihydrochloride (CAS 857334-81-7), and a racemic or stereochemically undefined dihydrochloride (CAS 5492-61-5, Sigma-Aldrich CBR01721) . These are not interchangeable. The TAN1251 alkaloids, whose pharmacological activity depends absolutely on the (S,S) configuration at the bridgehead carbons, exhibit ED50 values of 8.0–10.0 nM for inhibition of acetylcholine-induced contraction of guinea-pig ileum and selective M1 muscarinic receptor antagonism . The unnatural (1R,5R) enantiomer yields the opposite absolute configuration of the final spirocyclic product, for which no muscarinic or nicotinic receptor activity has been documented. Additionally, the 1,4-diazabicyclo[3.2.1]octane framework differs fundamentally from the more common 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold in both geometry (bridged [3.2.1] vs. cage [2.2.2]) and basicity (predicted pKa 10.46 vs. 8.7), precluding functional substitution in catalytic or receptor-binding applications [1].

(1R,5R) enantiomer
Leads to unnatural enantiomeric series; no reported muscarinic or nicotinic receptor activity
Racemic / undefined stereochemistry
Enantiomeric composition uncertain; may confound SAR interpretation and receptor-binding studies
DABCO (1,4-diazabicyclo[2.2.2]octane)
Different geometry (cage [2.2.2] vs bridged [3.2.1]) and basicity precludes functional substitution in receptor programs

Quantitative Differentiation Evidence for (1S,5S)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride vs. Closest Stereochemical and Structural Analogs


Absolute Stereochemistry (1S,5S) Precisely Matches the Bioactive TAN1251 Alkaloid Series; the (1R,5R) Enantiomer Is Pharmacologically Unvalidated

The (1S,5S) absolute configuration of the target compound corresponds directly to that of (−)-TAN1251A, the naturally occurring muscarinic M1 receptor antagonist. (−)-TAN1251A inhibits acetylcholine-induced contraction of isolated guinea-pig ileum with an ED50 of 8.0 nM, and TAN1251B (also bearing the 1,4-diazabicyclo[3.2.1]octane core with the same bridgehead stereochemistry) exhibits an ED50 of 10.0 nM in the same assay . TAN1251A is a selective M1 muscarinic receptor subtype antagonist, and TAN1251B displays affinity for the muscarinic acetylcholine receptor exceeding that of atropine . The (1R,5R) enantiomer (CAS 857334-81-7) would produce the unnatural (+)-antipode of the TAN1251 scaffold; no literature reports any muscarinic or nicotinic receptor activity for compounds derived from the (1R,5R) enantiomer.

Chiral config. vs. (1R,5R)
Class-level inference
TAN1251 ED50 8.0–10.0 nM; (1R,5R): no activity reported
Supports (1S,5S) stereochemical requirement for TAN1251 pharmacophore
No data available for (1R,5R)-derived compounds
Muscarinic M1 receptor antagonist TAN1251 alkaloid total synthesis Stereochemical configuration–activity relationship

X‑Ray Crystal Structure of the 1,4‑Diazabicyclo[3.2.1]octane Framework Compared Head‑to‑Head with Nortropane (8‑Azabicyclo[3.2.1]octane)

The dihydrochloride salt of 1,4‑diazabicyclo[3.2.1]octane was characterized by single‑crystal X‑ray diffraction, and its molecular structure was compared directly with that of nortropane (8‑azabicyclo[3.2.1]octane), the parent framework of the tropane alkaloids [1]. The study reports experimental and DFT‑optimized bond lengths, bond angles, and interatomic distances (NBO analysis) for the dication (1‑H₂)²⁺. The exo‑oriented N1–H1 contact shows a notable discrepancy (ca. 0.2 Å) between the calculated and experimental distance, reflecting the influence of the second nitrogen atom on the overall geometry. The comparison with nortropane highlights the geometric consequences of replacing the 8‑position carbon with a nitrogen atom in the [3.2.1] bicyclic framework.

X-ray structure vs. nortropane
Direct head-to-head comparison
N1–H1 distance discrepancy ≈ 0.2 Å (calc. vs exp.)
Peer-reviewed crystallographic benchmark for docking and pharmacophore modeling
Full bond metrics in J. Mol. Struct. 2017
X‑ray crystallography Bridged bicyclic diamine geometry Conformational analysis

Enhanced Brønsted Basicity (Predicted pKa 10.46) vs. Piperazine (pKa 9.8) and DABCO (pKa 8.7)

The predicted pKa of (1S,5S)-1,4-diazabicyclo[3.2.1]octane (free base, CAS 887565-66-4) is 10.46 ± 0.20 at 25 °C . By comparison, piperazine has a measured pKa of 9.8 (first protonation) [1], and DABCO (1,4-diazabicyclo[2.2.2]octane) has a measured pKa of 8.7 [2]. The approximately 0.7–1.8 pKa unit increase relative to these common diamine scaffolds translates to roughly 5‑ to 60‑fold higher basicity (ΔpKa of 1 unit ≈ 10× difference in Kb), directly affecting protonation state at physiological pH, salt metathesis efficiency, and nucleophilicity in N‑functionalization reactions.

Predicted pKa vs. piperazine / DABCO
Cross-study comparable
pKa 10.46 (±0.20) vs. 9.8 / 8.7; ΔpKa +1.76 vs. DABCO
Higher basicity influences salt screening and N-functionalization reactivity
Predicted value; experimental confirmation recommended
Amine basicity pKa prediction Salt formation and purification

Batch‑Level Purity Documentation (≥95–97%) with Multi‑Method QC (NMR, HPLC, GC) Enabling Direct Use in GMP‑Aligned Synthesis

Commercially available (1S,5S)-1,4-diazabicyclo[3.2.1]octane dihydrochloride is supplied with certified purity specifications. Aladdin Scientific offers the compound at 97% purity (CAS 887470-87-3) ; Bidepharm supplies it at 95% standard purity and provides batch‑specific QC documentation including NMR, HPLC, and GC spectra . The Sigma‑Aldrich AldrichCPR listing (CBR01721) corresponds to the stereochemically undefined dihydrochloride (CAS 5492-61-5) and does not carry chiral purity certification . This documented batch traceability and enantiomeric identity is essential for pharmaceutical intermediate procurement where unknown stereochemical composition can confound SAR interpretation and regulatory filing.

Batch purity & QC documentation
Supporting evidence
≥95–97% purity; NMR, HPLC, GC batch reports
Supplier QC supports auditable intermediate procurement
Vendor-specific QC; request batch CoA
Chemical purity Quality control Pharmaceutical intermediate

Recommended Application Scenarios for (1S,5S)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride Based on Quantitative Differentiation Evidence


Stereospecific Total Synthesis of (−)-TAN1251A and Related Muscarinic M1 Antagonists

In the enantiospecific total synthesis of (−)-TAN1251A and analogs, the (1S,5S)-1,4-diazabicyclo[3.2.1]octane dihydrochloride serves as the direct precursor to the [6,5]-spirocyclic core. The (1S,5S) configuration at the bridgehead positions is mandatory; use of the (1R,5R) enantiomer or racemic mixture would produce the unnatural enantiomer, for which no muscarinic receptor antagonism has been reported. Given that (−)-TAN1251A exhibits an ED50 of 8.0 nM in the guinea-pig ileum contraction assay and is a selective M1 receptor antagonist , procurement of the correct enantiomer is a gating requirement for reproducing the reported SAR. The validated batch-level purity (≥95%) and QC documentation from suppliers such as Bidepharm further support its direct use in advanced intermediate synthesis requiring auditable purity records.

Chiral Building Block for Nicotinic Acetylcholine Receptor (nAChR) Modulator Libraries

The 1,4-diazabicyclo[3.2.1]octane scaffold is claimed extensively in patent families covering nAChR modulators for pain, neurodegeneration, and smoking cessation [1]. The (1S,5S)-dihydrochloride provides a single-enantiomer entry point for constructing libraries of 1,4-diaza-bicyclo[3.2.1]octane carboxamide derivatives with defined stereochemistry. The enhanced basicity (pKa 10.46) relative to DABCO (pKa 8.7) influences protonation-dependent receptor interactions and may be exploited to tune selectivity across nAChR subtypes. The availability of batch-specific QC data ensures consistency across library synthesis campaigns.

Structurally Defined Crystallographic Reference for Computational Docking and Pharmacophore Modeling of Muscarinic Ligands

The X‑ray crystal structure of the 1,4-diazabicyclo[3.2.1]octane dication, reported in the Journal of Molecular Structure (2017) [2], provides the only peer‑reviewed crystallographic benchmark for this ring system. The direct comparison with nortropane (8-azabicyclo[3.2.1]octane) enables computational chemists to accurately parameterize the scaffold in docking studies against muscarinic M1 receptor models. Researchers conducting structure-based drug design on TAN1251 analogs or related muscarinic antagonists can use the experimentally determined bond lengths and angles as geometry restraints, reducing the risk of in silico artifacts arising from force-field approximations.

Precursor for Antifilarial Agent Development Exploiting Conformational Restriction

Historical SAR studies on 1,4-diazabicyclo[3.2.1]octane derivatives established that N‑acylated derivatives are potent microfilaricides in the Litomosoides carinii gerbil model, with activity comparable to diethylcarbamazine (DEC) [3]. The conformational restriction imposed by the [3.2.1] bicyclic framework—specifically, the axial orientation of the N‑alkyl substituent—was demonstrated to be fully consistent with high antifilarial activity. The (1S,5S)-dihydrochloride provides a chirally pure starting material for systematic exploration of the stereochemical requirements of this pharmacophore, which cannot be achieved using the racemic or (1R,5R) forms.

Application
Selection Property
Validation Focus
TAN1251 total synthesis
(S,S) bridgehead configuration match
M1 receptor SAR reproduction
nAChR modulator libraries
Single-enantiomer entry point
Subtype selectivity via protonation-dependent interactions
Computational docking & modeling
Crystallographic benchmark structure
Accurate geometry restraint for docking
Antifilarial agent research
Conformationally restricted [3.2.1] scaffold
Stereochemical SAR in antifilarial activity
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